molecular formula C10H10N2O2 B8073909 (r)-2-(1h-Indol-3-yl)glycine

(r)-2-(1h-Indol-3-yl)glycine

Cat. No.: B8073909
M. Wt: 190.20 g/mol
InChI Key: AIZGBPJAKQNCSD-SECBINFHSA-N
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Description

(R)-2-(1H-Indol-3-yl)glycine is a chiral, non-proteinogenic amino acid that serves as a valuable synthetic intermediate and building block in advanced pharmaceutical and chemical research. This compound features an indole moiety, a structure prevalent in numerous biologically active molecules, directly linked to the alpha-carbon of a glycine molecule, creating a novel scaffold for drug discovery . The indole ring system is a privileged structure in medicinal chemistry, known for its presence in a wide range of therapeutics and natural products . The specific (R)-enantiomer is of particular interest for creating stereoselective compounds and probing chiral aspects of biological activity. Research into similar 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has demonstrated significant antimicrobial and antibiofilm activities against challenging pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis . These findings highlight the potential of indole-containing scaffolds in developing new anti-infective agents, especially for targeting stubborn bacterial biofilms and addressing antibiotic resistance . Furthermore, the glycine component of the molecule is a crucial micronutrient with recognized anti-inflammatory properties, acting through various targets such as glycine receptors and the NF-κB pathway . As a high-purity research chemical, this compound is intended for use in method development, as a standard in analytical testing, and for the synthesis of more complex molecules for non-clinical investigation. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-amino-2-(1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZGBPJAKQNCSD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neuropharmacological Applications

1.1 Glycine Receptor Modulation

Indolylglycine has been implicated in modulating glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the central nervous system. Studies indicate that (R)-2-(1H-Indol-3-yl)glycine can enhance glycinergic transmission, making it a potential candidate for treating conditions associated with impaired inhibitory signaling, such as neuropathic pain and anxiety disorders .

1.2 Pain Management

Research has shown that indolylglycine derivatives can selectively inhibit glycine transporters (GlyT), particularly GlyT2, which is involved in pain signaling pathways. Inhibitors of GlyT2 have demonstrated analgesic properties in rodent models, suggesting that this compound could be developed into a therapeutic agent for chronic pain management .

Medicinal Chemistry

2.1 Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical transformations allows for the creation of new derivatives that exhibit antibacterial, antifungal, and anticancer activities . For instance, the synthesis of N-acyl amino acids from indolylglycine has been explored for their potential therapeutic effects against multiple diseases.

2.2 Anticancer Research

Recent studies have highlighted the anticancer properties of indolylglycine derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through distinct mechanisms . The structural modifications of indolylglycine can lead to enhanced selectivity and potency against specific cancer types.

Synthetic Biology Applications

3.1 Green Chemistry Approaches

The synthesis of this compound has been explored using green chemistry methods, which emphasize sustainability and efficiency. Recent research has demonstrated one-pot synthesis techniques that minimize waste and reduce environmental impact while producing high yields of indolylglycine derivatives .

3.2 Bioconjugation Strategies

Indolylglycine can be utilized in bioconjugation strategies to create novel biomolecules for targeted drug delivery systems. Its unique structure allows for specific interactions with biomolecules, facilitating the development of advanced therapeutic agents that can improve drug efficacy and reduce side effects.

Case Studies and Research Findings

Study Focus Findings
Glycine Receptor ModulationIndicated enhanced glycinergic transmission in rodent models, suggesting therapeutic potential for anxiety disorders.
Pain ManagementDemonstrated selective inhibition of GlyT2 leading to analgesic effects in neuropathic pain models.
Anticancer ActivityReported efficacy against various cancer cell lines; induced apoptosis and inhibited proliferation.
Green SynthesisDeveloped a sustainable one-pot synthesis method for indolylglycine derivatives with high yields.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between (R)-2-(1H-Indol-3-yl)glycine and related indole-glycine derivatives:

Compound Name Structure Key Features References
This compound Indole directly bonded to α-carbon of glycine; R-configuration Chiral center, minimal steric bulk, potential for hydrogen bonding
N-(3-Indolylacetyl)glycine Indole linked via acetyl group to glycine's nitrogen Amide bond, increased hydrophobicity, non-chiral
N-[2-(1H-Indol-3-yl)ethyl]glycine (Ntrp) Indole connected via ethyl bridge to glycine's nitrogen (peptoid) Ethyl spacer mimics tryptophan side chain; used in nanomaterials
2-(1H-Indol-3-yl)-N-phenylacetamide Indole-acetamide with phenyl group Amide functionality; antihyperglycemic/antioxidant applications
2-(6-Methyl-1H-indol-3-yl)acetic acid Methyl-substituted indole with acetic acid chain Enhanced lipophilicity; potential for salt formation
Indolylacryloylglycine Acryloyl group between indole and glycine Conjugated double bond; redox activity

Key Observations :

  • Direct α-carbon linkage in this compound distinguishes it from acetylated (e.g., N-(3-Indolylacetyl)glycine) or ethyl-bridged (e.g., Ntrp) derivatives.
  • The R-configuration may enhance stereoselective interactions in biological systems compared to non-chiral analogs .

Physicochemical Properties

Property This compound N-(3-Indolylacetyl)glycine Ntrp Peptoid
Molecular Weight ~204.22 g/mol 232.24 g/mol ~351.4 g/mol (Pep-16)
Solubility Moderate in polar solvents Low (hydrophobic amide) Tunable via side chains
Melting Point Not reported Not reported Varies (e.g., 73–75°C for compound 18 )
Spectral Features Distinct α-proton NMR shift Amide C=O IR ~1650 cm⁻¹ Peptoid-specific NMR/IR

Notes:

  • The ethyl spacer in Ntrp enhances flexibility, while the acetyl group in N-(3-Indolylacetyl)glycine reduces solubility .
  • Chiral centers in this compound may lead to distinct crystallographic patterns, as seen in SHELX-refined structures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (R)-2-(1H-Indol-3-yl)glycine, and how are stereochemical outcomes controlled?

  • Answer : The compound is typically synthesized via Friedel-Crafts alkylation between indole derivatives and glyoxylic acid precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysts are used. A green one-pot method in water with aliphatic amines yields indol-3-yl-glycine derivatives (e.g., 95% yield for R-enantiomers) . High-resolution NMR and X-ray crystallography (using SHELX software for refinement) confirm stereochemistry .

Q. How are indole-glycine derivatives characterized structurally, and what spectroscopic techniques are prioritized?

  • Answer : IR spectroscopy identifies carbonyl and NH stretches (e.g., 2592 cm⁻¹ for COOH groups). 1H^1 \text{H}- and 13C^13 \text{C}-NMR confirm substituent positions (e.g., δ 4.47 ppm for glycine backbone protons). Mass spectrometry (EI-MS) validates molecular weights (e.g., m/z 218 for indol-3-yl-N-ethylglycine) .

Q. What are the typical reaction conditions for indole-glycine coupling, and how do solvent choices impact yields?

  • Answer : Reactions occur in water or methanol at ambient temperature for 1–24 hours. Aqueous systems favor eco-friendly synthesis (96% yield for N-benzyl derivatives), while methanol enhances solubility of hydrophobic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across different synthetic routes?

  • Answer : Discrepancies arise from solvent polarity, catalyst efficiency (e.g., TFA vs. uncatalyzed systems), or purification methods. For example, trituration in hot methanol removes impurities but may reduce yields for polar derivatives . Systematic optimization of reaction parameters (e.g., pH, stoichiometry) is critical.

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Answer : In vitro assays (e.g., anti-inflammatory tests via aryl hydrocarbon receptor modulation) and in vivo models (e.g., diabetic nephropathy in mice) are used. Metabolomic profiling (e.g., tryptophan pathway disruption) links structural features to activity .

Q. How can computational tools aid in predicting the reactivity or binding affinity of this compound?

  • Answer : Density Functional Theory (DFT) calculates charge distribution on the indole ring, guiding electrophilic substitution sites. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like PI3K/AKT pathway proteins .

Q. What are the challenges in scaling up indole-glycine synthesis while maintaining enantiomeric purity?

  • Answer : Racemization risks increase at higher temperatures. Solutions include low-temperature crystallization (e.g., ethanol recrystallization for (R)-10, m.p. 128–130°C) or immobilized chiral catalysts .

Methodological Guidance

Q. How should researchers troubleshoot low yields in Friedel-Crafts glycine coupling?

  • Stepwise Approach :

Verify glyoxylic acid activation (e.g., imine formation with amines).

Optimize indole nucleophilicity via pH adjustment (pH 6–7).

Use scavengers (e.g., molecular sieves) to remove water in non-aqueous systems .

Q. What analytical workflows validate the purity of this compound in complex mixtures?

  • Workflow :

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient.
  • Chiral Chromatography : Confirm enantiomeric excess (e.g., Chiralpak IA column).
  • X-ray Diffraction : Resolve ambiguous NMR signals (e.g., SHELXL refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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